5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one
Description
Properties
IUPAC Name |
(2E)-5-[(4-methylphenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-5-7-12(8-6-11)10-13-15(20)19-16(21-13)18-14-4-2-3-9-17-14/h2-9,13H,10H2,1H3,(H,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSLUUJUPZFKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=N3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2C(=O)N/C(=N\C3=CC=CC=N3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one typically involves the condensation of 4-methylbenzylamine with 2-pyridinecarboxaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a thioamide to yield the thiazolidinone ring. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Based on the search results, there is no information about the applications of "5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one." However, the search results provide information on related compounds and their applications.
Thiazole Derivatives and their Applications:
- Anticonvulsant Activity: Various thiazole derivatives have demonstrated anticonvulsant properties. For instance, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide displayed high anticonvulsant activity, offering 100% protection in tests . Other compounds, such as 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, also exhibited significant activity .
- Antimicrobial Activity: Research has focused on synthesizing thiazolidinones and assessing their antimicrobial capabilities . One study synthesized novel 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylenehydrazono) thiazolidin-4-ones and evaluated their antimicrobial activity against several bacterial and fungal strains . Another study focused on the design, synthesis, and evaluation of the antimicrobial activity of 5-benzyliden-2-(5-methylthiazol-2-ylimino) thiazolidin-4-ones .
- Antioxidant Activity: Thiazolidine-4-one derivatives have been evaluated for antioxidant activity . Specific compounds with a 4-hydroxyphenyl substituent showed increased antioxidant activity .
- Other potential applications: Some novel 3-methyl-5-oxo4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides were found to have anti-proliferative activity against the human liver carcinoma cell line .
Mechanism of Action
The mechanism of action of 5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazolidinone ring may also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Position 5: The 4-methylbenzyl group in the target compound provides moderate steric bulk compared to the 4-bromobenzyl (larger, more polarizable) and 4-chlorobenzylidene (planar, conjugated) groups. This affects solubility and intermolecular interactions .
- Synthetic Complexity: The target compound’s synthesis (reflux in ethanol with piperidine) is simpler than derivatives requiring buffered conditions (e.g., compound 5a–j in ) or multi-step functionalization (e.g., LPSF/GQ-02) .
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
- Lipophilicity : The 4-methylbenzyl group (logP ~3.2 estimated) increases lipophilicity compared to unsubstituted benzyl derivatives (logP ~2.5) but is less lipophilic than bromobenzyl analogs (logP ~3.8) .
- Solubility: Ethanol-based crystallization () suggests moderate polar solubility, whereas derivatives with charged groups (e.g., diethylaminoethyl in compound D8) exhibit enhanced aqueous solubility .
Biological Activity
5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one, with the CAS number 1056555-78-2, is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antioxidant properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₆H₁₅N₃OS
- Molecular Weight : 297.4 g/mol
Anticancer Activity
Research indicates that thiazolidinone derivatives, including this compound, exhibit significant anticancer activity. A study conducted by the National Cancer Institute (NCI) tested various thiazolidinone derivatives against multiple cancer cell lines, revealing promising results:
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 | 84.19 |
| 4p | SF-295 | 72.11 |
These compounds demonstrated high inhibition rates against leukemia and CNS cancer cell lines, suggesting their potential as effective anticancer agents .
The mechanism of action for thiazolidinone compounds often involves the induction of apoptosis in cancer cells. The presence of the pyridine moiety is believed to contribute to this activity by enhancing interactions with cellular targets involved in apoptosis pathways .
Antioxidant Activity
Antioxidant properties are another significant aspect of the biological activity of thiazolidinones. A review highlighted that various thiazolidinone derivatives, including those similar to our compound, showed notable antioxidant effects measured through lipid peroxidation assays. For example:
| Compound | EC50 (µM) | Activity Type |
|---|---|---|
| 3i | 0.565 | Lipid Peroxidation Inhibition |
| 3r | 0.708 | Lipid Peroxidation Inhibition |
These findings indicate that structural modifications can enhance antioxidant capabilities, which may be beneficial in preventing oxidative stress-related diseases .
Other Biological Activities
In addition to anticancer and antioxidant properties, thiazolidinone derivatives have been explored for various other biological activities:
- Antimicrobial Activity : Some studies have reported moderate to good antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models.
- Anti-diabetic Properties : Compounds within this class have been investigated for their ability to lower blood glucose levels and improve insulin sensitivity .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of thiazolidinone derivatives similar to this compound:
- Synthesis and Characterization : Researchers synthesized a series of thiazolidinones and characterized them using spectroscopic methods. The compounds were then screened for biological activities, with many showing significant promise against cancer cell lines.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the thiazolidinone ring can enhance biological activity, guiding future drug design efforts .
- In Vivo Studies : Some compounds have progressed to in vivo studies, demonstrating efficacy in animal models for cancer treatment and other therapeutic areas.
Q & A
Basic: What are the established synthetic routes for 5-(4-Methyl-benzyl)-2-[(E)-pyridin-2-ylimino]-thiazolidin-4-one, and how is structural integrity confirmed?
Answer:
The synthesis typically involves a two-step process :
Condensation : Reacting 4-methylbenzylamine with pyridin-2-yl isothiocyanate in a polar aprotic solvent (e.g., DMF) under reflux.
Cyclization : Using thiophilic reagents like mercaptoacetic acid or Lawesson’s reagent to form the thiazolidinone core.
Structural validation employs:
- NMR spectroscopy (1H/13C) to confirm imino and thiazolidinone proton environments.
- IR spectroscopy to identify C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches.
- Mass spectrometry (HRMS or ESI-MS) for molecular ion verification.
Analogous protocols for related thiazolidinones highlight sodium acetate as a critical buffer for pH control during cyclization .
Basic: What in vitro biological screening approaches are recommended to evaluate the compound's potential therapeutic effects?
Answer:
Standard screening paradigms include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits, comparing against celecoxib .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Control experiments : Include solvent-only controls and validate cell viability with >90% confluency.
Advanced: How can researchers optimize reaction yields when introducing substituents to the thiazolidinone core?
Answer:
Key optimization strategies:
- Solvent polarity : Substituting DMF with acetonitrile improved yields by 15% in analogous syntheses by reducing side reactions .
- Temperature control : Cyclization at 80°C (vs. 60°C) enhances ring closure efficiency but risks decomposition above 100°C .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate imino-thiazolidinone formation. For example, ZnCl₂ reduced reaction time by 30% in related systems .
Advanced: How should conflicting reports on antimicrobial efficacy between studies be reconciled methodologically?
Answer:
Resolve discrepancies via:
Standardized protocols : Adhere to CLSI guidelines for broth microdilution, including identical inoculum sizes (5 × 10⁵ CFU/mL) .
Compound purity : Verify purity >95% via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities masking activity .
Strain validation : Use ATCC-reference strains to eliminate variability in clinical isolates.
Solubility controls : Pre-dissolve compounds in DMSO (<1% v/v) to avoid precipitation artifacts .
Advanced: What structure-activity relationship (SAR) strategies are effective for enhancing this compound's anticancer selectivity?
Answer:
SAR development should focus on:
- 4-Methylbenzyl modifications : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) enhances apoptosis induction. For instance, 4-chlorobenzyl analogs showed 3-fold higher activity in MCF-7 cells .
- Pyridinylimino tweaks : Increasing basicity via methyl substitution at the pyridine N-position improves kinase binding (e.g., JAK3 inhibition) .
- Thiazolidinone core rigidity : Introducing sp³-hybridized carbons reduces metabolic degradation, as seen in fluorinated derivatives .
Advanced: What experimental designs are critical for elucidating the compound's interaction with kinase targets implicated in inflammation?
Answer:
A three-tiered approach:
Kinase profiling : Use 96-well kinase panel assays (e.g., Eurofins KinaseProfiler) at 10 µM to identify hits (≥50% inhibition threshold) .
Molecular docking : Simulate binding to JAK3 (PDB: 4OLI) using AutoDock Vina; prioritize poses with hydrogen bonds to Glu903 and hydrophobic contacts with Leu905 .
Cellular validation : Measure phospho-STAT3 suppression via Western blotting in LPS-stimulated macrophages, correlating with dose-response curves (R² > 0.9) .
Advanced: How can researchers address solubility limitations in pharmacokinetic studies of this compound?
Answer:
Methodological solutions :
- Prodrug design : Introduce phosphate esters at the pyridinylimino group, increasing aqueous solubility 10-fold in pH 7.4 buffers .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) via emulsion-diffusion, achieving >80% encapsulation efficiency .
- Co-solvent systems : Use Cremophor EL/ethanol (4:1 v/v) for in vivo dosing, validated in murine models with 90% bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
